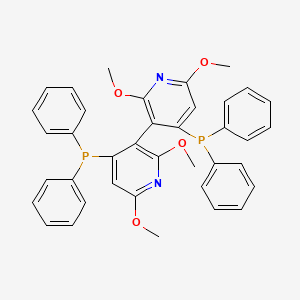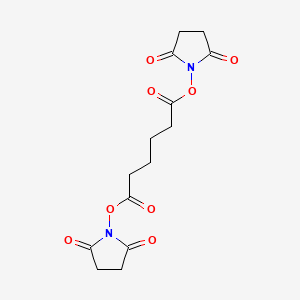
Adipato de di(N-succinimidilo)
Descripción general
Descripción
La Porokeratosis Actínica Superficial Diseminada (DSAP) es una afección cutánea crónica que se caracteriza por múltiples parches pequeños y escamosos en áreas de la piel expuestas al sol. Es un trastorno de queratinización heredado que causa parches secos discretos, principalmente en los brazos y las piernas .
Aplicaciones Científicas De Investigación
La investigación sobre DSAP se centra principalmente en comprender su patofisiología y desarrollar tratamientos efectivos. Estudios recientes han explorado el uso de estatinas tópicas combinadas con colesterol como un tratamiento prometedor para DSAP. Estos tratamientos han mostrado una mejoría clínica con un perfil de efectos adversos tolerable en comparación con las terapias tradicionales .
Mecanismo De Acción
El mecanismo exacto de DSAP no se comprende completamente, pero se cree que es el resultado de una expansión anormal de los queratinocitos epidérmicos. La condición está relacionada con múltiples etiologías, incluyendo la exposición a la luz ultravioleta, estados inflamatorios, inmunosupresión, malignidad, trauma friccional menor repetido y genética . Las estatinas tópicas, como la lovastatina, pueden ejercer su efecto terapéutico al inhibir la β-hidroxi-β-metilglutaril-CoA (HMG-CoA) reductasa en la vía del mevalonato, bloqueando la acumulación de metabolitos intermedios tóxicos y reduciendo la respuesta inmune local hiperactiva .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Di(N-succinimidyl) adipate plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds between biomolecules. It interacts with primary amines present in proteins, peptides, and other amine-containing molecules. The NHS ester groups in Di(N-succinimidyl) adipate react with these amines to form covalent bonds, resulting in the conjugation of the biomolecules . This crosslinking capability is particularly useful in applications such as protein labeling, immobilization, and the synthesis of bioconjugates .
Cellular Effects
Di(N-succinimidyl) adipate influences various cellular processes by modifying proteins and other biomolecules within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins . For example, the conjugation of Di(N-succinimidyl) adipate to proteins can impact their activity, localization, and interactions with other cellular components . These modifications can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Di(N-succinimidyl) adipate involves the formation of covalent bonds between its NHS ester groups and primary amines in biomolecules. This reaction results in the formation of stable amide bonds, which link the biomolecules together . Di(N-succinimidyl) adipate can also act as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins by exploiting the ubiquitin-proteasome system . This mechanism allows for precise control over protein function and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di(N-succinimidyl) adipate can change over time due to factors such as stability and degradation. Di(N-succinimidyl) adipate is generally stable when stored at -20°C, but it can degrade over time if exposed to moisture or high temperatures . Long-term studies have shown that Di(N-succinimidyl) adipate can have lasting effects on cellular function, including sustained changes in protein activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of Di(N-succinimidyl) adipate can vary with different dosages in animal models. At low doses, Di(N-succinimidyl) adipate can effectively label and conjugate biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including cellular damage and inflammation . Threshold effects have been observed, where the impact of Di(N-succinimidyl) adipate on cellular function becomes more pronounced at higher concentrations . These dosage-dependent effects are critical for determining safe and effective usage in research applications.
Metabolic Pathways
Di(N-succinimidyl) adipate is involved in metabolic pathways that include the formation of amide bonds with primary amines in biomolecules . The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, Di(N-succinimidyl) adipate can modify enzymes involved in metabolic pathways, altering their activity and regulation . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, Di(N-succinimidyl) adipate is transported and distributed through interactions with transporters and binding proteins . These interactions help localize Di(N-succinimidyl) adipate to specific cellular compartments, where it can exert its effects . The distribution of Di(N-succinimidyl) adipate within cells is influenced by factors such as its solubility and affinity for different biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
Di(N-succinimidyl) adipate exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, Di(N-succinimidyl) adipate may localize to the cytoplasm, nucleus, or other organelles, depending on the context of its use . These localization patterns are important for understanding how Di(N-succinimidyl) adipate interacts with cellular components and influences cellular processes.
Métodos De Preparación
DSAP no es un compuesto químico, por lo que no tiene rutas de síntesis o métodos de producción industrial. En cambio, es una condición genética causada por mutaciones en los genes de la vía del mevalonato, como MVD, MVK, FDPS, PMVK y SART3 .
Análisis De Reacciones Químicas
Como DSAP es una condición médica, no experimenta reacciones químicas. El tratamiento de DSAP involucra diversas terapias tópicas, incluyendo diclofenaco, ingenol mebutato, análogos de la vitamina D, 5-fluorouracilo, imiquimod, terapia fotodinámica, retinoides, crioterapia y terapia láser .
Comparación Con Compuestos Similares
DSAP es uno de varios tipos de porokeratosis, un grupo de dermatosis adquiridas o hereditarias caracterizadas por placas lineales o anulares con un borde queratósico. Otros tipos de porokeratosis incluyen:
- Porokeratosis de Mibelli (PM)
- Porokeratosis palmaris et plantaris disseminata (PPPD)
- Porokeratosis lineal
- Porokeratosis punctata
- Porokeratosis eccrina ostial y nevo del conducto dérmico
Cada tipo de porokeratosis tiene características clínicas distintas y puede requerir enfoques de tratamiento diferentes. DSAP es única en su presentación en áreas expuestas al sol y su asociación con mutaciones genéticas en la vía del mevalonato .
Propiedades
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXZDMVRZJZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459630 | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59156-70-6 | |
| Record name | Adipic acid bis(N-hydroxysuccinimide) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




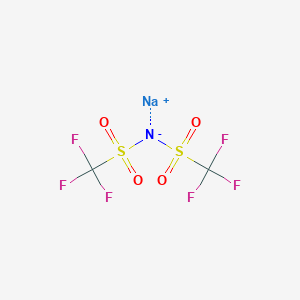
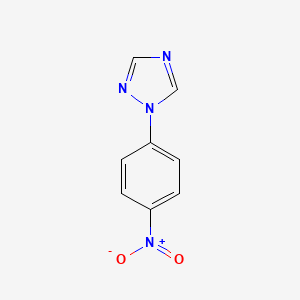
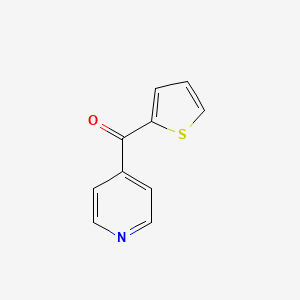



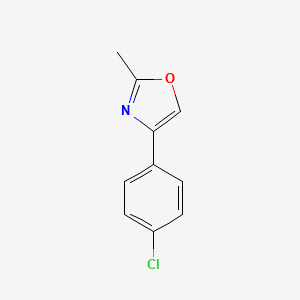

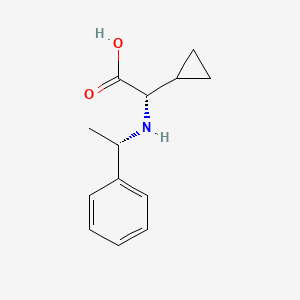
![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)
![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)
